molecular formula C34H67NO3 B1668175 C16-0(Palmitoyl)ceramide CAS No. 4201-58-5

C16-0(Palmitoyl)ceramide

Cat. No.: B1668175
CAS No.: 4201-58-5
M. Wt: 537.9 g/mol
InChI Key: YDNKGFDKKRUKPY-ORIPQNMZSA-N
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Description

C16-0(Palmitoyl)ceramide, also known as N-palmitoyl-D-erythro-sphingosine, is a type of ceramide, which is a class of sphingolipids. Ceramides are essential components of cell membranes and play a crucial role in cellular signaling, particularly in the regulation of cell differentiation, proliferation, and apoptosis. This compound is characterized by a sphingosine backbone with a palmitoyl (C16) fatty acid chain attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

C16-0(Palmitoyl)ceramide can be synthesized through the condensation of sphingosine with palmitoyl-CoA. The reaction typically involves the use of ceramide synthase enzymes, which facilitate the attachment of the palmitoyl group to the sphingosine backbone. The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 7.5, and the presence of cofactors such as ATP and Mg²⁺ ions to enhance enzyme activity .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that express ceramide synthase enzymes. The fermentation broth is then subjected to extraction and purification steps to isolate the ceramide. High-performance liquid chromatography (HPLC) is commonly used to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

C16-0(Palmitoyl)ceramide undergoes various chemical reactions, including:

    Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate.

    Reduction: Reduction reactions can convert ceramides into dihydroceramides.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the sphingosine backbone.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products

Scientific Research Applications

C16-0(Palmitoyl)ceramide has numerous applications in scientific research:

Mechanism of Action

C16-0(Palmitoyl)ceramide exerts its effects by integrating into cell membranes and forming microdomains known as lipid rafts. These rafts serve as platforms for the assembly of signaling complexes. The compound interacts with various molecular targets, including protein kinase C and caspases, to regulate apoptosis and other cellular processes. The pathways involved include the activation of stress-activated protein kinases and the inhibition of the Akt signaling pathway .

Comparison with Similar Compounds

Similar Compounds

    C18-0(Stearoyl)ceramide: Similar structure with an 18-carbon fatty acid chain.

    C24-0(Lignoceroyl)ceramide: Contains a 24-carbon fatty acid chain.

    C2-0(Acetyl)ceramide: Has a shorter 2-carbon fatty acid chain.

Uniqueness

C16-0(Palmitoyl)ceramide is unique due to its specific fatty acid chain length, which influences its biophysical properties and biological functions. It is particularly effective in inducing apoptosis and regulating insulin resistance, making it a valuable compound in both research and therapeutic contexts .

Properties

CAS No.

4201-58-5

Molecular Formula

C34H67NO3

Molecular Weight

537.9 g/mol

IUPAC Name

N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+

InChI Key

YDNKGFDKKRUKPY-ORIPQNMZSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C(16)-ceramide
C16-0(palmitoyl)ceramide
C16-ceramide
C16-palmitoylceramide
ceramide-C16
N-palmitoylsphingosine
N-palmitoylsphingosine, (R*,S*-(E))-(+-)
N-palmitoylsphingosine, R-(R*,S*-(E))
NFA(C16)CER
palmitoylceramide
pCer cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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